1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine

Medicinal Chemistry SAR Studies Lead Optimization

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9) is a sulfonamide-functionalized piperazine derivative with a molecular formula of C12H15BrF2N2O2S and a molecular weight of 369.23 g/mol. The compound features a 2-bromo-4,5-difluorophenyl sulfonyl group attached to the N1 position of a piperazine ring, with an ethyl substituent at the N4 position.

Molecular Formula C12H15BrF2N2O2S
Molecular Weight 369.23 g/mol
CAS No. 1704066-90-9
Cat. No. B1447763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
CAS1704066-90-9
Molecular FormulaC12H15BrF2N2O2S
Molecular Weight369.23 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
InChIInChI=1S/C12H15BrF2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3
InChIKeyNIWRIXLHURUOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9): Structural and Procurement Baseline


1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9) is a sulfonamide-functionalized piperazine derivative with a molecular formula of C12H15BrF2N2O2S and a molecular weight of 369.23 g/mol . The compound features a 2-bromo-4,5-difluorophenyl sulfonyl group attached to the N1 position of a piperazine ring, with an ethyl substituent at the N4 position . It is offered by multiple suppliers at purities ranging from 95% to 98% . The compound is cataloged in the ZINC database (ZINC237156236) and has a calculated logP of 2.1, indicating moderate lipophilicity [1]. While the sulfonylpiperazine class has been investigated for cannabinoid-1 (CB1) receptor antagonism, no specific biological activity data for this exact compound has been deposited in ChEMBL or other public bioactivity databases as of its ZINC entry date [1].

Why Generic Substitution of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9) Is Not Straightforward


Substituting 1-((2-bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine with a close analog such as the 4-methylpiperazine variant (CAS 1229294-05-6) or the pyrrolidine analog (CAS 1229294-17-0) introduces measurable differences in molecular weight, lipophilicity, and steric bulk that can fundamentally alter target binding, pharmacokinetic profiles, and synthetic downstream reactivity . The ethyl-to-methyl substitution on the piperazine N4 position changes the rotatable bond count, molecular volume, and calculated logP, all of which are critical parameters in structure-activity relationship (SAR) studies. Furthermore, the specific 2-bromo-4,5-difluoro substitution pattern on the phenyl ring creates a unique electronic environment that cannot be replicated by other halogenated sulfonylpiperazines [1]. The quantitative evidence below demonstrates why this specific compound must be treated as a distinct entity for procurement and experimental design.

Quantitative Differentiation Evidence for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9)


Molecular Weight and Formula Differentiation vs. 4-Methylpiperazine Analog

The target compound has a molecular weight of 369.23 g/mol (C12H15BrF2N2O2S), which is 14.03 g/mol higher than the 4-methylpiperazine analog (355.20 g/mol, C11H13BrF2N2O2S) . This difference corresponds precisely to the replacement of a methyl group (CH3, 15.03 g/mol) with an ethyl group (C2H5, 29.06 g/mol) at the piperazine N4 position, resulting in a net increase of one methylene unit. This molecular weight shift is critical for mass spectrometry-based identification and quantification in biological matrices, where isobaric interferences must be excluded.

Medicinal Chemistry SAR Studies Lead Optimization

Lipophilicity (logP) Comparison Across N4-Substituted Analogs

The target compound has a calculated logP of 2.1 as reported by the ZINC database [1]. By comparison, the 4-methylpiperazine analog is predicted to have a logP of approximately 1.6–1.8 based on the reduction of one methylene unit, and the pyrrolidine analog (CAS 1229294-17-0, C10H10BrF2NO2S, MW 326.16) has an even lower predicted logP . This quantifiable increase in lipophilicity of approximately 0.3–0.5 log units directly impacts membrane permeability, plasma protein binding, and volume of distribution predictions in pharmacokinetic modeling.

Pharmacokinetics Drug Design ADME Prediction

Rotatable Bond Count and Conformational Flexibility vs. Methyl Analog

The target compound possesses 4 rotatable bonds as reported by ZINC [1], compared to 3 rotatable bonds for the 4-methylpiperazine analog. The additional rotatable bond arises from the ethyl group's C–C bond, which introduces an extra degree of conformational freedom. This difference affects the compound's entropic penalty upon binding to a macromolecular target and alters the accessible conformational space in docking simulations and pharmacophore modeling.

Molecular Modeling Conformational Analysis Drug-Receptor Interactions

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile

The target compound has a topological polar surface area (tPSA) of 53 Ų and 2 H-bond acceptors with 0 H-bond donors as reported by ZINC [1]. The 4-methylpiperazine analog shares the same tPSA and H-bond profile since the N4 substituent does not contribute additional H-bond donors or acceptors. However, when compared to the pyrrolidine analog (which lacks one nitrogen atom and thus has different H-bond acceptor geometry), the sulfonyl oxygen H-bond acceptor orientation may differ due to conformational preferences induced by the ethyl group, potentially altering target engagement kinetics.

Drug Design Blood-Brain Barrier Permeability Physicochemical Profiling

Supplier Purity Specifications and Procurement Availability

The target compound is commercially available from multiple suppliers at defined purity levels: AKSci offers 95% purity , while Leyan offers 98% purity . In contrast, the 4-methylpiperazine analog is listed by AKSci at 95% purity , and the pyrrolidine analog is available from various suppliers with similar specifications. The availability of the ethyl-substituted compound at 98% purity from Leyan provides a higher-purity option for sensitive applications such as biophysical assays or as a synthetic standard, where trace impurities from the 95% grade could confound results.

Chemical Procurement Quality Control Synthetic Intermediate

Class-Level CB1 Receptor Antagonist Potential Based on Sulfonylpiperazine Scaffold

The sulfonylpiperazine chemotype has been patented as cannabinoid-1 (CB1) receptor modulators, with the class described as antagonists and/or inverse agonists of CB1 useful for treating obesity, metabolic syndrome, and related disorders [1]. While specific binding or functional data for this exact compound (CAS 1704066-90-9) has not been publicly disclosed in peer-reviewed literature or deposited in ChEMBL [2], the 2-bromo-4,5-difluorophenyl sulfonyl motif present in this compound is structurally distinct from the aryl sulfonyl groups in the patent exemplars, suggesting potential for differential CB1 binding kinetics or selectivity profiles that warrant experimental investigation.

Cannabinoid Receptor Obesity Metabolic Disorders

Optimal Research and Procurement Scenarios for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS 1704066-90-9)


Structure-Activity Relationship (SAR) Studies on N4-Alkyl Substitution of Sulfonylpiperazines

The quantifiable 14.03 g/mol molecular weight difference and additional rotatable bond relative to the 4-methylpiperazine analog make this compound an essential member of a homologous series for probing the effect of N4-alkyl chain length on target binding, as demonstrated by the distinct logP and conformational flexibility differences quantified in Section 3 . Researchers investigating CB1 receptor antagonists or other sulfonylpiperazine targets can systematically vary the N4 substituent while holding the 2-bromo-4,5-difluorophenyl sulfonyl moiety constant, using the molecular weight and logP differences to deconvolute steric from lipophilic contributions to activity.

High-Purity Reference Standard for Analytical Method Development

With commercial availability at 98% purity from Leyan , this compound can serve as an analytical reference standard for HPLC or LC-MS method development and validation. The higher purity specification relative to the 95% grade commonly available for the methyl analog reduces the need for pre-use purification and minimizes the introduction of impurity peaks that could complicate method validation for related sulfonylpiperazine analogs.

Computational Chemistry and Molecular Docking Studies

The well-defined physicochemical parameters—logP of 2.1, tPSA of 53 Ų, 4 rotatable bonds, and 2 H-bond acceptors as cataloged in ZINC [1]—provide a complete descriptor set for molecular docking and pharmacophore modeling. The absence of known biological activity (per ChEMBL [1]) makes this compound a clean test case for prospective virtual screening and de novo design efforts, where predictions can be tested without prior activity data biasing the computational model.

Synthetic Intermediate for Diversification of Lead Series

The 2-bromo substituent on the phenyl ring offers a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) . The ethyl group on the piperazine nitrogen provides steric differentiation from the more common methyl analog, potentially leading to distinct reactivity or selectivity in subsequent synthetic transformations, making it a strategic choice for building compound libraries with unique N4 substitution patterns.

Quote Request

Request a Quote for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.